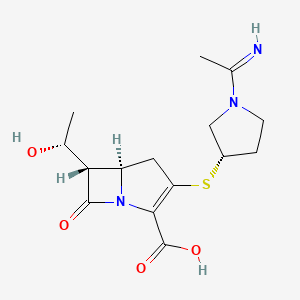

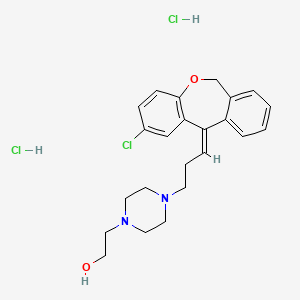

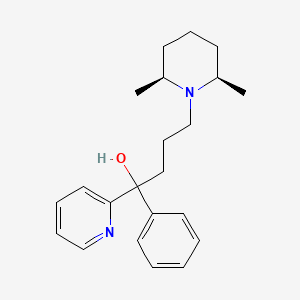

吡美诺尔

描述

科学研究应用

吡美诺尔具有多种科学研究应用,包括:

化学: 用作模型化合物,研究抗心律失常药对心肌细胞的影响。

生物学: 研究其对离子通道和细胞电生理的影响。

医学: 用于临床试验,评估其治疗心律失常的疗效和安全性。

工业: 用于开发新型抗心律失常药物和制剂

作用机制

吡美诺尔通过阻断心肌细胞中的钠通道和钾通道发挥作用。 这种作用延长了动作电位持续时间,并降低了心肌细胞的兴奋性,从而防止心律失常 . 分子靶标包括快速钠通道和延迟整流钾通道。 该药物与这些通道结合并抑制其功能,导致去极化和复极化速率下降 .

类似化合物:

奎尼丁: 另一种 IA 类抗心律失常药,也延长 QT 间期,但对 PR 和 QRS 间期的影响更为明显.

普鲁卡因酰胺: 与奎尼丁类似,它用于治疗心律失常,但具有不同的副作用特征。

地索匹拉米: 另一种 IA 类药物,具有类似的电生理效应,但药代动力学不同.

吡美诺尔的独特性: 吡美诺尔由于对 PR 和 QRS 间期的影响最小而具有独特之处,这区别于其他 IA 类药物。 此外,它的电生理特性和副作用特征对于 IB 类药物来说是非典型的,使其成为一种独特的抗心律失常药物,值得进一步研究 .

生化分析

Biochemical Properties

Pirmenol depresses not only the fast Na+ channel, but also others, such as the slow Ca2+ and K+ channels . It has a sevenfold lower affinity for glandular-type muscarinic receptors (M3) than for cardiac-type muscarinic receptors (M2) . This indicates that Pirmenol plays a significant role in biochemical reactions, particularly those involving ion channels.

Cellular Effects

Pirmenol has been shown to have a profound impact on cellular processes. It is effective in suppressing premature ventricular contractions in human studies . It also exhibits unique electrocardiographic features, distinguishing it from other antiarrhythmic drugs .

Molecular Mechanism

At the molecular level, Pirmenol exerts its effects through various mechanisms. It depresses the fast Na+ channel, as well as the slow Ca2+ and K+ channels . This suggests that Pirmenol may inhibit or activate certain enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Pirmenol has shown to maintain its efficacy over time. Despite an elimination half-life of 6.3±1.7h, the efficacy of Pirmenol was maintained with a twice-daily regimen . A slight decrease in PVC suppression was observed towards the end of the administration interval .

Dosage Effects in Animal Models

In animal models, the effects of Pirmenol vary with different dosages. A progressive increase in dose to a maximum of 200 mg twice daily suppressed PVC in a majority of patients . In some cases, the suppression was inadequate despite therapeutic plasma concentrations .

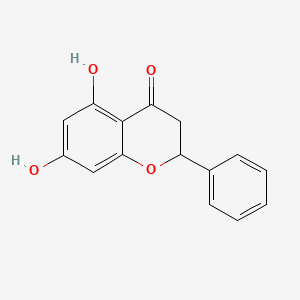

Metabolic Pathways

The metabolic fate of Pirmenol and its sex-related biotransformation have been studied in rats . The major metabolic pathway of Pirmenol in rats is hydroxylation of the aromatic ring and subsequent catechol O-methylation and/or glucuronidation .

Transport and Distribution

Pirmenol is widely distributed in tissues, resulting in a systemic circulation that exhibits a biphasic profile showing an initial distribution phase followed by a slower . This suggests that Pirmenol interacts with various transporters or binding proteins.

准备方法

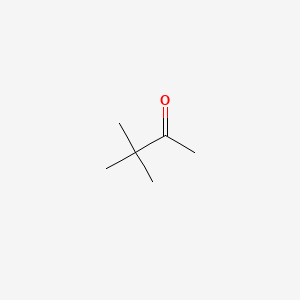

合成路线和反应条件: 吡美诺尔盐酸盐是一种吡啶甲醇衍生物。合成涉及吡啶与各种试剂的反应以形成所需的化合物。具体的合成路线包括以下步骤:

吡啶甲醇核的形成: 通过使吡啶与甲醛和合适的还原剂反应来合成核心结构。

取代反应: 核心结构经历与不同烷基化试剂的取代反应,以引入必要的官能团。

工业生产方法: 吡美诺尔的工业生产涉及使用与实验室合成相同的原理进行大规模合成,但针对更高的产量和纯度进行了优化。该过程包括:

批量合成: 使用大型反应器在受控条件下进行反应。

纯化: 采用工业规模的纯化技术,如蒸馏、结晶和色谱。

质量控制: 严格的质量控制措施到位,以确保最终产品符合要求的标准.

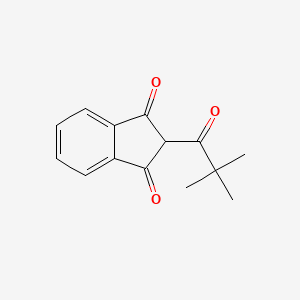

化学反应分析

反应类型: 吡美诺尔经历各种化学反应,包括:

氧化: 吡美诺尔可以被氧化形成醌衍生物。

还原: 还原反应可以将醌衍生物转化回氢醌。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和硝化剂等亲电试剂在酸性条件下使用.

主要产物:

氧化产物: 醌衍生物。

还原产物: 氢醌。

取代产物: 吡美诺尔的卤代或硝化衍生物.

相似化合物的比较

Procainamide: Similar to quinidine, it is used to treat arrhythmias but has different side effect profiles.

Disopyramide: Another Class IA agent with similar electrophysiological effects but different pharmacokinetics.

Uniqueness of Pirmenol: Pirmenol is unique due to its minimal effect on the PR and QRS intervals, which distinguishes it from other Class IA drugs. Additionally, its electrophysiological properties and side effect profile are atypical for a Class IB agent, making it a unique antiarrhythmic drug that merits further study .

属性

IUPAC Name |

4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUDBKTWDCXQJA-QIDMFYOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043839 | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-19-7, 129885-18-3, 129885-19-4 | |

| Record name | Pirmenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。